N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide
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Description
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a useful research compound. Its molecular formula is C22H14N4O2S and its molecular weight is 398.44. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Potential
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide derivatives have been explored for their potential in antimicrobial and antifungal applications. A series of compounds, synthesized and screened for in vitro activities, showed promising results against various bacterial and fungal species. These compounds were characterized through various spectroscopic methods, indicating their potential as antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Pyrolytic Transformations for Chemical Synthesis
Research into the pyrolysis of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide derivatives has revealed a method for the formation of various compounds, including carbon dioxide, hydrogen sulfide, and benzonitrile, among others. This study provides insights into the mechanisms of chemical transformations and the potential for synthesizing novel compounds (Atalla, Bakhite, Hussein, & El-Deans, 1996).
Anticancer Activity
The anticancer evaluation of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide derivatives has been conducted, with some compounds showing moderate to excellent activity against various cancer cell lines. This research points to the potential of these compounds in developing new anticancer therapies (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Antimycobacterial Agents
Novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, related structurally to N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide, have been synthesized and shown to be potent inhibitors of Mycobacterium tuberculosis, indicating their potential as antitubercular agents. This study adds to the growing body of evidence supporting the role of quinoline derivatives in antimycobacterial therapy (Marvadi, Nagineni, Safoora, Krishna, Sriram, & Kantevari, 2020).
Properties
IUPAC Name |
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4O2S/c27-20(24-22-26-25-21(28-22)14-7-2-1-3-8-14)16-13-18(19-11-6-12-29-19)23-17-10-5-4-9-15(16)17/h1-13H,(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRWOPHBDJBIBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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